A Comprehensive Technical Guide to the Synthesis of N-Methoxy-N,2,3-trimethylbenzamide
A Comprehensive Technical Guide to the Synthesis of N-Methoxy-N,2,3-trimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of N-Methoxy-N,2,3-trimethylbenzamide, a valuable intermediate in organic synthesis, often utilized in the development of complex molecular architectures in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of steps to offer a detailed rationale for the chosen synthetic strategy, a thorough examination of the reaction mechanism, and comprehensive, field-tested protocols.
Strategic Overview: Navigating the Synthesis of a Sterically Hindered Weinreb Amide
The target molecule, N-Methoxy-N,2,3-trimethylbenzamide, is a Weinreb amide. These amides are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity stems from the formation of a stable, chelated intermediate.[1][2]
The synthesis of N-Methoxy-N,2,3-trimethylbenzamide presents a specific challenge due to the steric hindrance around the carboxyl group of the starting material, 2,3-dimethylbenzoic acid. The two methyl groups ortho and meta to the carboxylic acid impede the approach of reagents, necessitating a carefully selected activation method.
This guide will focus on two primary, reliable synthetic pathways:
-
Direct Amidation of 2,3-Dimethylbenzoic Acid: A one-pot procedure that is often preferred for its efficiency and operational simplicity.
-
Two-Step Synthesis via the Acyl Chloride: A classic and robust method that involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative.
The Chemistry at its Core: Mechanism and Rationale
The formation of a Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the hydroxylamine.[3] The choice of activating agent is critical, especially with sterically hindered substrates.
For the direct amidation of the sterically hindered 2,3-dimethylbenzoic acid, a highly effective method utilizes methanesulfonyl chloride in the presence of an amine base such as triethylamine.[4][5] This approach is advantageous as it avoids the use of more expensive or sensitive coupling reagents.
The proposed mechanism for this transformation is as follows:
-
Formation of a Mixed Anhydride: 2,3-dimethylbenzoic acid reacts with methanesulfonyl chloride to form a mixed sulfonic-carboxylic anhydride. This is a highly activated intermediate.
-
Nucleophilic Attack: N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by triethylamine, acts as a nucleophile and attacks the carbonyl carbon of the mixed anhydride.
-
Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired N-Methoxy-N,2,3-trimethylbenzamide and methanesulfonate as a byproduct.
This method has been shown to be effective for a range of sterically hindered carboxylic acids, providing good to excellent yields.[4][5]
Experimental Protocols: A Step-by-Step Guide
Synthesis of the Starting Material: 2,3-Dimethylbenzoic Acid
While commercially available, understanding the synthesis of the starting material provides a more complete picture. One common laboratory-scale synthesis involves the carboxylation of o-xylene.[6]
Protocol 3.1: Synthesis of 2,3-Dimethylbenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| o-Xylene | 106.17 | 40 mL | - | - |
| Anhydrous Aluminum Chloride | 133.34 | 2.5 g | 0.0187 | - |
| N-Butylimidazole | 124.18 | 1.16 g | 0.0093 | - |
| Carbon Dioxide | 44.01 | 6 MPa | - | - |
Procedure:
-
To a 250 mL PTFE-lined autoclave under an inert atmosphere (e.g., argon), rapidly add 40 mL of dry o-xylene.[6]
-
Sequentially add 2.5 g of anhydrous aluminum chloride and 1.16 g of dry N-butylimidazole. Seal the reaction vessel.[6]
-
Pressurize the autoclave with carbon dioxide to 6 MPa.[6]
-
Stir the reaction mixture at 1000 rpm and heat to 40°C for 48 hours.[6]
-
After the reaction is complete, cool the autoclave and cautiously vent the CO2 pressure.
-
Add 150 mL of water to the reaction mixture and stir for 30 minutes.[6]
-
Extract the mixture with diethyl ether (3 x 50 mL).[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dimethylbenzoic acid.[6]
-
Further purification can be achieved by dissolving the crude product in a 10% (w/w) sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with 1 M HCl to a pH of 1 to precipitate the purified 2,3-dimethylbenzoic acid. The solid is then collected by filtration, washed with cold water, and dried.[6]
Pathway 1: Direct Synthesis of N-Methoxy-N,2,3-trimethylbenzamide
This protocol is adapted from the procedure for sterically hindered carboxylic acids.[4][5]
Protocol 3.2: Direct Amidation of 2,3-Dimethylbenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dimethylbenzoic Acid | 150.18 | 1.50 g | 0.01 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.07 g | 0.011 | 1.1 |
| Triethylamine | 101.19 | 4.2 mL | 0.03 | 3.0 |
| Methanesulfonyl Chloride | 114.55 | 0.85 mL | 0.011 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3-dimethylbenzoic acid (1.50 g, 0.01 mol) and N,O-dimethylhydroxylamine hydrochloride (1.07 g, 0.011 mol).
-
Add 50 mL of anhydrous dichloromethane and cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (4.2 mL, 0.03 mol) to the stirred suspension.
-
After stirring for 10 minutes, add methanesulfonyl chloride (0.85 mL, 0.011 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methoxy-N,2,3-trimethylbenzamide.[7]
Pathway 2: Two-Step Synthesis via 2,3-Dimethylbenzoyl Chloride
This pathway involves the initial formation of the acyl chloride, which is then reacted with N,O-dimethylhydroxylamine.
Protocol 3.3a: Synthesis of 2,3-Dimethylbenzoyl Chloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dimethylbenzoic Acid | 150.18 | 1.50 g | 0.01 | 1.0 |
| Thionyl Chloride | 118.97 | 1.1 mL | 0.015 | 1.5 |
| DMF | - | 1-2 drops | - | catalytic |
Procedure:
-
In a fume hood, combine 2,3-dimethylbenzoic acid (1.50 g, 0.01 mol) and thionyl chloride (1.1 mL, 0.015 mol) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-dimethylbenzoyl chloride can be used in the next step without further purification.[8]
Protocol 3.3b: Synthesis of N-Methoxy-N,2,3-trimethylbenzamide from Acyl Chloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dimethylbenzoyl Chloride | 168.62 | (from 0.01 mol acid) | ~0.01 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.07 g | 0.011 | 1.1 |
| Pyridine | 79.10 | 1.7 mL | 0.021 | 2.1 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 0.011 mol) in 40 mL of anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add pyridine (1.7 mL, 0.021 mol) to the stirred suspension.
-
In a separate flask, dissolve the crude 2,3-dimethylbenzoyl chloride (from the previous step) in 10 mL of anhydrous dichloromethane.
-
Add the solution of the acyl chloride dropwise to the N,O-dimethylhydroxylamine/pyridine mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 3.2.[9]
Visualizing the Process: Workflow and Reaction Diagrams
Diagram 4.1: Overall Synthetic Workflow
Caption: Synthetic strategies for N-Methoxy-N,2,3-trimethylbenzamide.
Diagram 4.2: Reaction Mechanism for Direct Amidation
Caption: Mechanism of direct Weinreb amide synthesis.
Data Summary and Characterization
The successful synthesis of N-Methoxy-N,2,3-trimethylbenzamide should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 3H, Ar-H), 3.5-3.7 (s, 3H, N-OCH₃), 3.2-3.4 (s, 3H, N-CH₃), 2.2-2.4 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), ~135-140 (Ar-C), ~125-130 (Ar-CH), ~61 (N-OCH₃), ~34 (N-CH₃), ~15-20 (Ar-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 194.11 [M+H]⁺ |
Note: Exact NMR chemical shifts may vary slightly depending on the solvent and concentration.
Safety and Handling
-
2,3-Dimethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
N,O-Dimethylhydroxylamine Hydrochloride: Hazardous substance. Handle with care, using appropriate PPE.[3]
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Triethylamine and Pyridine: Flammable and have strong odors. Use in a well-ventilated area.
-
Dichloromethane: A volatile solvent. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion: A Versatile Synthesis for a Key Intermediate
The synthesis of N-Methoxy-N,2,3-trimethylbenzamide, while presenting challenges due to steric hindrance, is readily achievable through the methods outlined in this guide. The direct amidation using methanesulfonyl chloride offers an efficient and scalable one-pot procedure, while the two-step acyl chloride method provides a robust alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. This in-depth guide provides the necessary foundation for the successful and safe synthesis of this valuable Weinreb amide, empowering further research and development in the chemical sciences.
References
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ResearchGate. (n.d.). Synthesis of N,O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
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